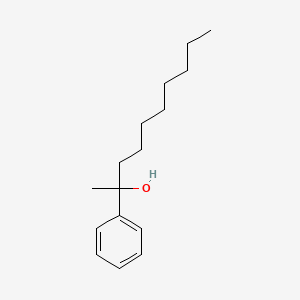
2-Phenyldecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyldecan-2-ol is an organic compound belonging to the class of alcohols It features a phenyl group attached to the second carbon of a decanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyldecan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with decan-2-one to produce this compound. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of phenyl-substituted alkenes or the use of organometallic reagents. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyldecan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: 2-Phenyldecan-2-one or 2-Phenyldecanoic acid.
Reduction: Decane or 2-Phenyldecanol.
Substitution: 2-Phenyldecyl chloride or bromide.
Scientific Research Applications
2-Phenyldecan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyldecan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Phenylethanol: A simpler alcohol with a phenyl group attached to a two-carbon chain.
2-Phenylpropan-2-ol: Similar structure but with a shorter carbon chain.
2-Phenylbutan-2-ol: Another similar compound with a four-carbon chain.
Uniqueness: 2-Phenyldecan-2-ol stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H26O |
|---|---|
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-phenyldecan-2-ol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-11-14-16(2,17)15-12-9-8-10-13-15/h8-10,12-13,17H,3-7,11,14H2,1-2H3 |
InChI Key |
GUSNLPMWRILLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















